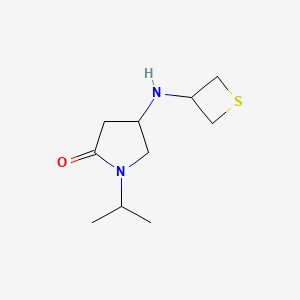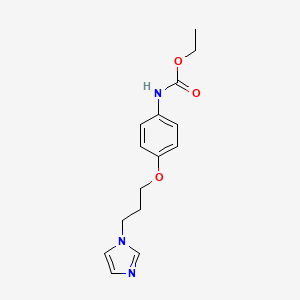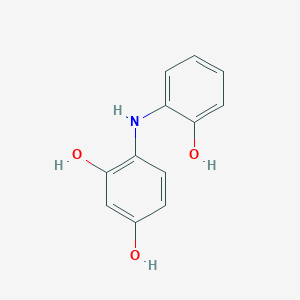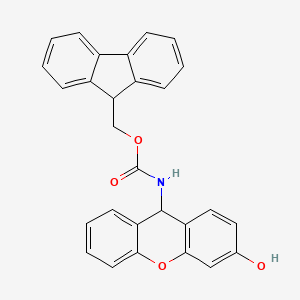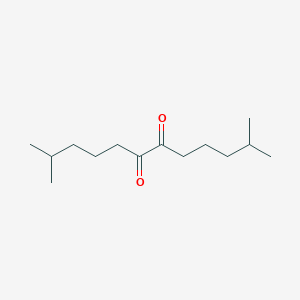
2,11-Dimethyldodecane-6,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,11-Dimethyldodecane-6,7-dione is an organic compound with the molecular formula C14H26O2 It is a diketone, meaning it contains two ketone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,11-Dimethyldodecane-6,7-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the dehydration condensation reaction of 2,2′-bipyridine-6,6′-discarboxibisamidrazone with suitable reagents . The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the diketone structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes are designed to be cost-effective and efficient, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2,11-Dimethyldodecane-6,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: The diketone groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the diketone groups under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2,11-Dimethyldodecane-6,7-dione has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2,11-Dimethyldodecane-6,7-dione exerts its effects involves interactions with specific molecular targets. The diketone groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. These interactions can modulate the activity of enzymes, alter metabolic processes, and impact cellular functions .
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethyldodecane: Another diketone with a similar structure but different positioning of the methyl groups.
2,2-Dimethyldodecane: A compound with two methyl groups at the same carbon position, differing in its chemical properties and reactivity.
Uniqueness: 2,11-Dimethyldodecane-6,7-dione is unique due to its specific positioning of the methyl and diketone groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Eigenschaften
Molekularformel |
C14H26O2 |
|---|---|
Molekulargewicht |
226.35 g/mol |
IUPAC-Name |
2,11-dimethyldodecane-6,7-dione |
InChI |
InChI=1S/C14H26O2/c1-11(2)7-5-9-13(15)14(16)10-6-8-12(3)4/h11-12H,5-10H2,1-4H3 |
InChI-Schlüssel |
NVCYBAKZBQUVAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(=O)C(=O)CCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(2-cyclohexylethyl)-1H-imidazol-5-yl]aniline](/img/structure/B12945302.png)
![7-Bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid](/img/structure/B12945316.png)
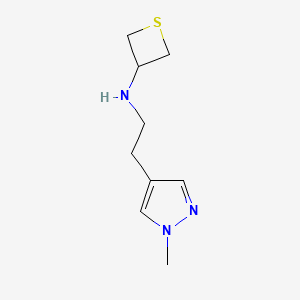
![4-(12-bromo-4-chloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)morpholine](/img/structure/B12945330.png)
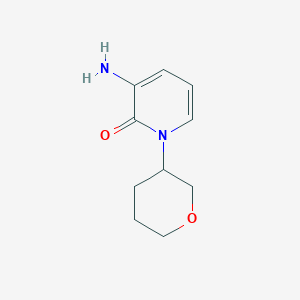
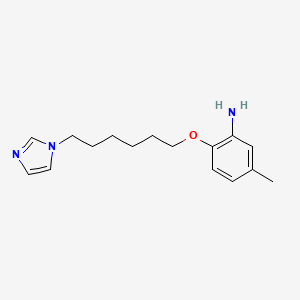
![1h-Pyrrolo[2,3-c]pyridine-3-acetic acid,4-methoxy-a-oxo-7-pyrazinyl-](/img/structure/B12945345.png)
